1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol 1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol
Brand Name: Vulcanchem
CAS No.: 825607-14-5
VCID: VC21507373
InChI: InChI=1S/C26H32N2O2/c1-19-14-20(2)26(21(3)15-19)28-12-10-27(11-13-28)17-24(29)18-30-25-9-8-22-6-4-5-7-23(22)16-25/h4-9,14-16,24,29H,10-13,17-18H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Molecular Formula: C26H32N2O2
Molecular Weight: 404.5g/mol

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol

CAS No.: 825607-14-5

Cat. No.: VC21507373

Molecular Formula: C26H32N2O2

Molecular Weight: 404.5g/mol

* For research use only. Not for human or veterinary use.

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol - 825607-14-5

Specification

CAS No. 825607-14-5
Molecular Formula C26H32N2O2
Molecular Weight 404.5g/mol
IUPAC Name 1-naphthalen-2-yloxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
Standard InChI InChI=1S/C26H32N2O2/c1-19-14-20(2)26(21(3)15-19)28-12-10-27(11-13-28)17-24(29)18-30-25-9-8-22-6-4-5-7-23(22)16-25/h4-9,14-16,24,29H,10-13,17-18H2,1-3H3
Standard InChI Key YMFFTWYIYYNZQX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C

Introduction

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is a complex organic compound with a molecular formula of C26H32N2O2 and a molecular weight of approximately 404.54 g/mol . This compound involves a piperazine ring substituted with a mesityl group and a naphthyloxy moiety attached to a propanol backbone. The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Synthesis Methods

The synthesis of 1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol involves several steps, typically starting with the formation of the piperazine ring and subsequent substitution with the mesityl and naphthyloxy groups. The specific conditions for these reactions, such as solvent choice and temperature, are crucial for achieving high yields and purity.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for characterizing the physical and chemical properties of 1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol. These analyses provide detailed information about the compound's molecular structure and potential functional groups.

Biological Activity

While specific biological activity data for 1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is limited, compounds with similar structures have shown potential in various biological assays. For instance, related piperazine derivatives have been explored for their antioxidant and cholinergic activities . Further research is needed to determine the biological activity of this specific compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator